

Application Notes and Protocols for Animal Models in Long-Term Ziprasidone Studies

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Introduction: The Critical Role of Animal Models in Understanding Long-Term Ziprasidone Effects

Ziprasidone is an atypical antipsychotic agent with a unique receptor binding profile, demonstrating antagonism at dopamine D2 and serotonin 5-HT_{2A} receptors, as well as agonist activity at the 5-HT_{1A} receptor.[1] While its efficacy in treating schizophrenia and bipolar disorder is well-established, understanding the long-term consequences of its use is paramount for patient safety and the development of improved therapeutic strategies. Chronic administration of antipsychotics can lead to a range of side effects, including metabolic, cardiovascular, and neurological changes.[2] Animal models provide an indispensable platform to investigate these long-term effects in a controlled environment, allowing for mechanistic studies that are not feasible in human subjects.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models and protocols for studying the long-term effects of Ziprasidone. The focus is on providing not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring the generation of robust and translatable data.

I. Recommended Animal Models for Long-Term Ziprasidone Studies

The choice of animal model is a critical first step and should be guided by the specific research question. Both rats and mice are commonly used, with each offering distinct advantages.

Animal Model	Key Advantages	Key Disadvantages	Recommended Use Cases
Sprague-Dawley Rat	Larger size facilitates blood sampling and surgical procedures (e.g., telemetry implantation). Well-characterized metabolic and cardiovascular physiology.	Higher cost of housing and drug requirements compared to mice.	Metabolic studies (glucose tolerance, lipid profiles), cardiovascular safety (ECG monitoring), reproductive studies.
Wistar Rat	Commonly used in behavioral neuroscience. Extensive historical data available for comparison.	Similar to Sprague-Dawley rats.	Neurological and behavioral assessments (cognition, anxiety), studies on tardive dyskinesia.
C57BL/6 Mouse	Availability of numerous genetic knockout and transgenic strains. Lower cost and easier to house in larger numbers.	Smaller size can make some procedures more challenging. Differences in drug metabolism compared to humans.	Genetic studies on mechanisms of action and side effects, high-throughput screening of drug analogues.

Expert Insight: For long-term studies, the outbred nature of Sprague-Dawley and Wistar rats can be advantageous in capturing a broader range of individual responses, which may better reflect the heterogeneity of the human patient population. Conversely, the use of inbred mouse

strains like C57BL/6 allows for greater experimental control and the investigation of specific genetic contributions to Ziprasidone's effects.

II. Protocols for Long-Term Ziprasidone Administration

Consistent and reliable drug administration is the cornerstone of any long-term study. The following protocols are recommended for oral administration, which is the clinical route of delivery for Ziprasidone.

Protocol 1: Oral Gavage Administration

This method ensures accurate dosing but can be stressful for the animals if not performed correctly.

Materials:

- Ziprasidone hydrochloride
- Vehicle (e.g., 0.5% methylcellulose in sterile water)
- Oral gavage needles (flexible-tipped recommended for rats, straight for mice)
- Appropriately sized syringes

Procedure:

- Preparation of Dosing Solution: Prepare a homogenous suspension of Ziprasidone in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh daily.
- Animal Handling and Dosing:
 - Gently restrain the animal. For rats, this can be done by holding the animal against the forearm. For mice, scruffing is appropriate.
 - Measure the distance from the animal's snout to the last rib to determine the correct insertion depth of the gavage needle.

- Insert the gavage needle gently into the esophagus and deliver the dose.
- Observe the animal for a few minutes post-dosing to ensure no adverse reactions.
- Dosage and Duration:
 - Metabolic and Cardiovascular Studies (Rats): A dose of 20 mg/kg/day administered once daily for 7 weeks has been shown to investigate effects on body weight and energy expenditure.[3]
 - Cognitive and Neurological Studies (Rats): A dose of 12.0 mg/kg/day administered in drinking water for up to 90 days has been used to assess long-term cognitive effects.[4]
 - Reproductive Studies (Female Rats): Doses of 1 and 2.5 mg/kg i.p. once daily for 28 days have been used to evaluate effects on the oestrous cycle.[5] While this is an intraperitoneal route, oral equivalents can be calculated based on bioavailability.

Trustworthiness Check: To ensure the validity of the study, a vehicle-treated control group must always be included. Regular monitoring of the animals' body weight and general health is crucial to identify any potential distress caused by the gavage procedure.

III. Protocols for Assessing Long-Term Effects of Ziprasidone

A multi-faceted approach is necessary to capture the full spectrum of Ziprasidone's long-term effects.

A. Metabolic Effects

Ziprasidone is reported to have a lower propensity for weight gain compared to other atypical antipsychotics, making the investigation of its metabolic profile particularly important.[3]

This protocol assesses the animal's ability to clear a glucose load, providing insights into insulin sensitivity and glucose metabolism.[6][7][8]

Materials:

- Glucose solution (e.g., 20% glucose in sterile water)

- Glucometer and test strips
- Restraining device (for tail vein blood sampling)

Procedure:

- Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
- Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the glucose level.
- Glucose Administration: Administer a 2 g/kg body weight glucose solution via oral gavage.
- Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.
- Data Analysis: Plot the glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.

This protocol is for the assessment of circulating lipid levels, which can be altered by long-term antipsychotic treatment.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Blood collection tubes (e.g., with EDTA)
- Centrifuge
- Commercial lipid assay kits (for triglycerides, total cholesterol, HDL, LDL)

Procedure:

- Blood Collection: Following a fasting period (typically 4-6 hours), collect blood via a suitable method (e.g., retro-orbital sinus, cardiac puncture at termination).
- Plasma Separation: Centrifuge the blood samples to separate the plasma.

- **Lipid Analysis:** Use commercial assay kits to measure the concentrations of triglycerides, total cholesterol, HDL, and LDL in the plasma according to the manufacturer's instructions.

This protocol allows for the examination of pancreatic islet morphology, which can be affected by drugs that alter glucose metabolism.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Materials:

- Formalin (10% neutral buffered)
- Paraffin wax
- Microtome
- Hematoxylin and Eosin (H&E) stain
- Microscope

Procedure:

- **Tissue Fixation:** At the end of the treatment period, euthanize the animal and dissect the pancreas. Fix the tissue in 10% neutral buffered formalin.
- **Tissue Processing and Embedding:** Dehydrate the fixed tissue through a series of graded alcohols and embed in paraffin wax.
- **Sectioning and Staining:** Section the paraffin-embedded tissue (e.g., 5 μm thickness) and stain with H&E.
- **Microscopic Examination:** Examine the stained sections under a light microscope to assess the morphology of the islets of Langerhans, looking for changes in size, shape, and cellular composition.

B. Cardiovascular Effects

Given the concerns about QT interval prolongation with Ziprasidone, careful cardiovascular monitoring in animal models is crucial.[\[17\]](#)

This protocol allows for continuous, long-term ECG monitoring in conscious, freely moving animals, minimizing stress-induced artifacts.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Implantable telemetry device
- Surgical instruments
- Anesthesia
- Receiving system and data acquisition software

Procedure:

- Telemetry Implantation: Surgically implant the telemetry device in the peritoneal cavity of the mouse under anesthesia. Position the ECG leads according to the manufacturer's instructions to obtain a clear signal.
- Recovery: Allow the animal to recover from surgery for at least one week before starting drug treatment.
- Data Acquisition: Record ECG data continuously throughout the long-term Ziprasidone administration period.
- Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and the QT interval (corrected for heart rate, QTc).

Expert Insight: Telemetry is the gold standard for long-term cardiovascular monitoring in rodents as it avoids the confounding effects of anesthesia and handling stress that can occur with other methods.[\[18\]](#)[\[20\]](#)

This protocol is for the microscopic examination of heart tissue to identify any structural changes induced by chronic Ziprasidone treatment.[\[3\]](#)[\[21\]](#)[\[22\]](#)

Materials:

- Formalin (10% neutral buffered)

- Paraffin wax
- Microtome
- H&E stain, Masson's trichrome stain
- Microscope

Procedure:

- **Tissue Collection and Fixation:** At the end of the study, perfuse the animal with saline followed by 10% neutral buffered formalin. Dissect the heart and continue fixation.
- **Tissue Processing and Staining:** Process and embed the heart tissue in paraffin. Section the tissue and stain with H&E to assess general morphology and Masson's trichrome to identify any fibrosis.
- **Microscopic Examination:** Examine the stained sections for signs of cardiotoxicity, such as myocyte hypertrophy, inflammation, and fibrosis.

C. Neurological Effects

Long-term Ziprasidone treatment can impact various aspects of brain function, including cognition and motor control.

This test is a widely used and reliable method for assessing spatial learning and memory.[\[6\]](#)[\[23\]](#)
[\[24\]](#)

Materials:

- Circular pool filled with opaque water
- Submerged platform
- Video tracking system

Procedure:

- Acquisition Phase: For several consecutive days, place the mouse in the pool at different starting locations and allow it to find the hidden platform. Guide the mouse to the platform if it fails to find it within a set time (e.g., 60 seconds).
- Probe Trial: After the acquisition phase, remove the platform and place the mouse in the pool. Record the time spent in the target quadrant where the platform was previously located.
- Data Analysis: Analyze the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial to assess spatial learning and memory.

This test assesses recognition memory, which is a form of declarative memory often impaired in schizophrenia.[\[25\]](#)[\[26\]](#)

Materials:

- Open field arena
- Two identical objects (familiarization phase)
- One familiar and one novel object (test phase)

Procedure:

- Habituation: Allow the rat to explore the empty open field arena.
- Familiarization Phase: Place two identical objects in the arena and allow the rat to explore them for a set period.
- Test Phase: After a retention interval (e.g., 24 hours), place one familiar and one novel object in the arena and record the time the rat spends exploring each object.
- Data Analysis: Calculate a discrimination index (time exploring novel object / total exploration time) to assess recognition memory.

VCMs in rats are considered an animal model of tardive dyskinesia, a potential long-term side effect of antipsychotic treatment.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

Materials:

- Observation cage with a transparent floor and mirrors
- Video recording equipment

Procedure:

- Habituation: Place the rat in the observation cage for a few minutes to acclimate.
- Observation: Record the rat's orofacial movements for a set period (e.g., 5-15 minutes).
- Scoring: A trained observer, blind to the treatment groups, should score the frequency and duration of VCMs, which are purposeless chewing movements in the absence of food.
- Data Analysis: Compare the VCM scores between Ziprasidone-treated and control groups.

This protocol allows for the visualization and quantification of D2 receptors in specific brain regions, which are the primary target of Ziprasidone.[\[24\]](#)[\[32\]](#)[\[33\]](#)[\[34\]](#)[\[35\]](#)

Materials:

- Formalin and sucrose solutions for tissue fixation and cryoprotection
- Cryostat or vibratome
- Primary antibody against the D2 receptor
- Secondary antibody conjugated to a fluorescent marker or an enzyme
- Microscope (fluorescence or light)

Procedure:

- Tissue Preparation: Perfuse the rat with saline followed by formalin. Dissect the brain and post-fix it. Cryoprotect the brain in a sucrose solution.
- Sectioning: Cut brain sections (e.g., 30-40 μm) using a cryostat or vibratome.

- Immunostaining:
 - Incubate the sections with a primary antibody specific for the D2 receptor.
 - Wash and then incubate with a secondary antibody.
 - Mount the sections on slides.
- Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the D2 receptor expression in regions of interest (e.g., striatum, prefrontal cortex).

D. Reproductive and Endocrine Effects

Antipsychotics can affect the endocrine system, including prolactin levels, which can have downstream effects on reproductive function.

This is a simple and non-invasive method to assess the impact of long-term Ziprasidone treatment on female reproductive function.[5]

Materials:

- Microscope slides
- Pipette with a smooth, fire-polished tip
- Saline
- Stain (e.g., Giemsa or Toluidine blue)
- Microscope

Procedure:

- Vaginal Lavage: Gently flush the vagina with a small amount of saline and collect the fluid on a microscope slide.
- Staining: Allow the slide to air dry and then stain it.

- **Microscopic Examination:** Examine the cell types present on the slide to determine the stage of the oestrous cycle (proestrus, estrus, metestrus, diestrus).
- **Data Analysis:** Track the cyclicity of the animals over the course of the study to identify any disruptions.

This protocol is used to quantify circulating prolactin levels, which can be elevated by D2 receptor antagonism.^{[36][37][38][39]}

Materials:

- Blood collection tubes
- Centrifuge
- Rat prolactin ELISA kit

Procedure:

- **Blood Collection:** Collect blood samples from the animals. To minimize stress-induced prolactin release, it is important to use a consistent and rapid collection method.
- **Plasma Separation:** Centrifuge the blood to obtain plasma.
- **ELISA:** Use a commercial rat prolactin ELISA kit to measure the concentration of prolactin in the plasma samples according to the manufacturer's instructions.

IV. Data Presentation and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables. For example:

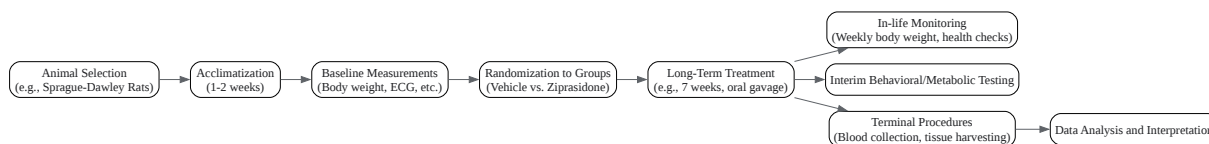
Table 1: Effects of Long-Term Ziprasidone Treatment on Metabolic Parameters in Sprague-Dawley Rats

Parameter	Vehicle Control (Mean ± SEM)	Ziprasidone (20 mg/kg/day) (Mean ± SEM)	p-value
Body Weight Gain (g)			
Food Intake (g/day)			
OGTT AUC (mg/dL*min)			
Plasma Triglycerides (mg/dL)			
Plasma Total Cholesterol (mg/dL)			

V. Visualization of Workflows and Pathways

Diagrams can be invaluable for illustrating complex experimental workflows and signaling pathways.

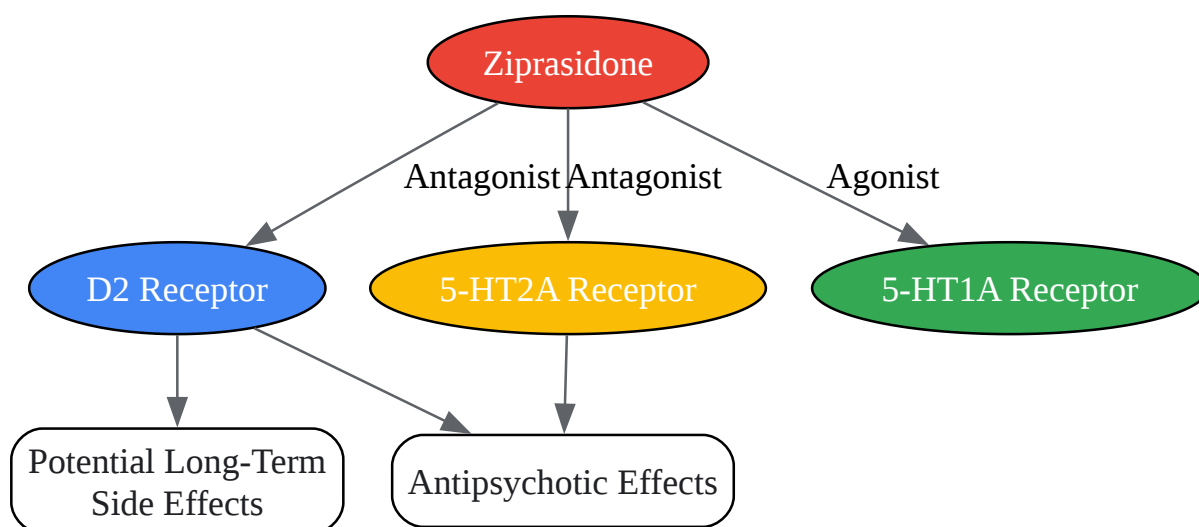
Experimental Workflow for a Long-Term Ziprasidone Study



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Caption: A generalized workflow for a long-term study of Ziprasidone in rodents.

Simplified Signaling Pathway of Ziprasidone's Action



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Caption: A simplified diagram of Ziprasidone's primary receptor interactions.

VI. Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the long-term effects of Ziprasidone in animal models. By employing these detailed methodologies, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of Ziprasidone's safety profile and mechanisms of action. This knowledge is essential for optimizing therapeutic strategies and ensuring the well-being of patients who rely on this important medication.

VII. References

- Investigation into the effects of the novel antipsychotic ziprasidone on weight gain and reproductive function in female rats. PubMed. [\[Link\]](#)
- Histopathological change of the endocrine pancreas in male albino rat treated with the atypical antipsychotic clozapine. PubMed. [\[Link\]](#)
- The effect of ziprasidone on body weight and energy expenditure in female rats. PubMed. [\[Link\]](#)
- Study protocol details. ResearchGate. [\[Link\]](#)

- Body weights and plasma prolactin levels in female rats treated subchronically with ziprasidone versus olanzapine. PubMed. [\[Link\]](#)
- Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Journal of the Korean Society of Food Science and Nutrition. [\[Link\]](#)
- Comparative evaluation of pancreatic histopathology of rats treated with olanzapine, risperidone and streptozocin. SciELO. [\[Link\]](#)
- Elevated Plus Maze for Mice. PMC. [\[Link\]](#)
- Effects of TRZ administration on the cardiac histology—Longitudinal (a,... ResearchGate. [\[Link\]](#)
- The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. PMC. [\[Link\]](#)
- Effects of haloperidol, olanzapine, ziprasidone, and PHA-543613 on spatial learning and memory in the Morris water maze test in naïve and MK-801-treated mice. PMC. [\[Link\]](#)
- Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Pharmacology Discovery Services. [\[Link\]](#)
- Prolactin rat ELISA. Rocky Mountain Diagnostics. [\[Link\]](#)
- Olanzapine induced biochemical and histopathological changes after its chronic administration in rats. PMC. [\[Link\]](#)
- Dopamine D1 and D2 Receptor Immunoreactivities in the Arcuate-Median Eminence Complex and their Link to the Tubero-Infundibular Dopamine Neurons. PMC. [\[Link\]](#)
- What to consider for ECG in mice—with special emphasis on telemetry. PMC. [\[Link\]](#)
- Ziprasidone Induces Rabbit Atrium Arrhythmogenesis via Modification of Oxidative Stress and Sodium/Calcium Homeostasis. MDPI. [\[Link\]](#)
- Oral Glucose Tolerance Test. MMPC.org. [\[Link\]](#)

- Prolactin Testing In Rat Serum ELISA Kit. Rocky Mountain Diagnostics. [[Link](#)]
- Ziprasidone and cognition: the evolving story. PubMed. [[Link](#)]
- (PDF) Prolactin Elevation With Ziprasidone. ResearchGate. [[Link](#)]
- Immunocytochemical localization of D1 and D2 dopamine receptors in the basal ganglia of the rat: light and electron microscopy. PubMed. [[Link](#)]
- Sample IACUC protocol to implant MouseMonitor Telemetry radio-telemetry ECG, Temperature-Activity monitor in a mouse. Indus Instruments. [[Link](#)]
- Electrocardiogram (ECG) Protocol. IMPReSS - Mousephenotype.org. [[Link](#)]
- Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. PubMed. [[Link](#)]
- What to consider for ECG in mice—with special emphasis on telemetry. zora.uzh.ch. [[Link](#)]
- Blood Collection Procedure Title: Glucose Tolerance Test (GTT). . [[Link](#)]
- Microscope-assisted, rodent whole heart perfusion fixation for histological characterization of myocardium remodeling. PMC. [[Link](#)]
- Cellular colocalization of dopamine D1 mRNA and D2 receptor in rat brain using a D2 dopamine receptor specific polyclonal antibody. PubMed. [[Link](#)]
- Novel Object Recognition in the Rat: A Facile Assay for Cognitive Function. ResearchGate. [[Link](#)]
- Protocol for the treatment of oral glucose tolerance test in rats. ResearchGate. [[Link](#)]
- Long-term changes in weight and plasma lipids during maintenance treatment with ziprasidone. PubMed. [[Link](#)]
- Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains. PubMed. [[Link](#)]

- Comparative effects of 18 antipsychotics on metabolic function in patients with schizophrenia, predictors of metabolic dysregulation, and association with psychopathology: a systematic review and network meta-analysis. PMC. [\[Link\]](#)
- Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study. PMC. [\[Link\]](#)
- Monitoring Lipids in Patients Treated With Ziprasidone or Aripiprazole. Federal Practitioner. [\[Link\]](#)
- Parenteral Sustained Release Lipid Phase-Transition System of Ziprasidone: Fabrication and Evaluation for Schizophrenia Therapy. SciSpace. [\[Link\]](#)
- Neurocognitive Effects of Ziprasidone: Relationship to Working Memory and Dopamine Blockade. ClinicalTrials.gov. [\[Link\]](#)
- Changes in Dopamine D2 Receptors and 6-[18F]Fluoro-L-3,4-Dihydroxyphenylalanine Uptake in. Karger. [\[Link\]](#)
- The apparent effects of ziprasidone on plasma lipids and glucose. PubMed. [\[Link\]](#)
- QT Interval Prolongation Associated with Intramuscular Ziprasidone in Chinese Patients: A Case Report and a Comprehensive Literature Review with Meta-Analysis. PMC. [\[Link\]](#)
- center for drug evaluation and. accessdata.fda.gov. [\[Link\]](#)
- Final vacuous chewing movements (averages across 2 days; group means +... ResearchGate. [\[Link\]](#)
- Changes in Weight, Plasma Lipids, and Glucose in Adults Treated With Ziprasidone: A Comprehensive Analysis of Pfizer-Initiated Clinical Trials. PubMed. [\[Link\]](#)
- The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment. PubMed. [\[Link\]](#)
- Histopathological sections of the pancreas in rat with H&E stain. a... ResearchGate. [\[Link\]](#)

- Effects of the atypical antipsychotics olanzapine and risperidone on plasma prolactin levels in male rats: a comparison with clinical data. PubMed. [[Link](#)]
- Vitexin Mitigates Haloperidol-Induced Orofacial Dyskinesia in Rats through Activation of the Nrf2 Pathway. MDPI. [[Link](#)]
- Histopathological evaluation of rat pancreatic tissue after 10 weeks of... ResearchGate. [[Link](#)]
- ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE. PMC. [[Link](#)]

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Sources

- 1. mmpc.org [mmpc.org]
- 2. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clozapine, ziprasidone, and sertindole-induced morphological changes in the rat heart and their relationship to antioxidant enzymes function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus maze protocol [protocols.io]
- 6. e-jarb.org [e-jarb.org]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 8. mmpc.org [mmpc.org]
- 9. Long-term changes in weight and plasma lipids during maintenance treatment with ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.mdedge.com [cdn.mdedge.com]

- 11. Changes in weight, plasma lipids, and glucose in adults treated with ziprasidone: a comprehensive analysis of pfizer-initiated clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histopathological change of the endocrine pancreas in male albino rat treated with the atypical antipsychotic clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Olanzapine induced biochemical and histopathological changes after its chronic administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. QT Interval Prolongation Associated with Intramuscular Ziprasidone in Chinese Patients: A Case Report and a Comprehensive Literature Review with Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. indusinstruments.com [indusinstruments.com]
- 20. zora.uzh.ch [zora.uzh.ch]
- 21. researchgate.net [researchgate.net]
- 22. Microscope-assisted, rodent whole heart perfusion fixation for histological characterization of myocardium remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. Dopamine D1 and D2 Receptor Immunoreactivities in the Arcuate-Median Eminence Complex and their Link to the Tubero-Infundibular Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- [30. Vitexin Mitigates Haloperidol-Induced Orofacial Dyskinesia in Rats through Activation of the Nrf2 Pathway \[mdpi.com\]](#)
- [31. ANTIPSYCHOTIC-INDUCED VACUOUS CHEWING MOVEMENTS AND EXTRAPYRAMIDAL SIDE-EFFECTS ARE HIGHLY HERITABLE IN MICE - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [32. Immunocytochemical localization of D1 and D2 dopamine receptors in the basal ganglia of the rat: light and electron microscopy - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [33. Cellular colocalization of dopamine D1 mRNA and D2 receptor in rat brain using a D2 dopamine receptor specific polyclonal antibody - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [34. Dopamine D2/3 occupancy of ziprasidone across a day: a within-subject PET study - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [35. kawai.w3.kanazawa-u.ac.jp \[kawai.w3.kanazawa-u.ac.jp\]](#)
- [36. Body weights and plasma prolactin levels in female rats treated subchronically with ziprasidone versus olanzapine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [37. sceti.co.jp \[sceti.co.jp\]](#)
- [38. researchgate.net \[researchgate.net\]](#)
- [39. Effects of the atypical antipsychotics olanzapine and risperidone on plasma prolactin levels in male rats: a comparison with clinical data - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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